5-Hydroxymethyldeoxycytidine monophosphate
Overview
Description
5-Hydroxymethyldeoxycytidine monophosphate is a chemical compound with the CAS number 7226-77-9 . It is also known by its synonyms 5-hmdc and 5-Hydroxymethyl-dC . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Hydroxymethyldeoxycytidine monophosphate can be achieved through enzymatic processes. Two nucleoside kinases, D. melanogaster deoxynucleoside kinase and B. subtilis deoxycytidine kinase, have been employed for the phosphorylation of various canonical and modified nucleosides . The reaction yields are often in the 40–90% range .Molecular Structure Analysis
The molecular weight of 5-Hydroxymethyldeoxycytidine monophosphate is 257.24 . Its molecular formula is C10H15N3O5 . The structure of this compound can be represented by the SMILES string: C1=C(C(=NC(N1[C@@H]2OC@H=O)C@HO*)=O)N)CO .Scientific Research Applications
Synthesis and Epigenetic Studies
5-Hydroxymethyl-2′-deoxycytidine (5hmdC) phosphoramidite and triphosphate are pivotal in DNA synthesis related to epigenetic research. Yang et al. (2022) developed an improved synthetic method for these compounds, achieving higher yields, which is significant for advancing epigenetic studies involving 5hmdC (Yang et al., 2022).
Biosynthesis of Deoxynucleoside-5′-Monophosphates
Zou et al. (2013) demonstrated an efficient biosynthesis method for deoxynucleoside-5′-monophosphates (5′-dNMPs), which are fundamental DNA components. This method could potentially be applied for the preparation of various 5′-dNMPs, including 5-Hydroxymethyldeoxycytidine monophosphate (Zou et al., 2013).
Enzymatic Synthesis and Radioactive Labeling
The enzymatic synthesis of radioactive 5-Methyl-2′-Deoxycytidine 5′-Monophosphate has been explored for biological and biochemical experiments, as discussed by Vilpo & Vilpo (1989). This is essential for research requiring labeled nucleotides (Vilpo & Vilpo, 1989).
Metal Ion-Binding Properties
Song et al. (1995) investigated the metal ion-binding properties of 2′-deoxycytidine 5′-monophosphate, focusing on its interactions with various metal ions. Understanding these interactions is crucial for studies in bioinorganic chemistry (Song et al., 1995).
Cancer Research and Biomarkers
Jin et al. (2011) found that levels of 5-Hydroxymethyl-2'-deoxycytidine (5hmdC) are substantially depleted in human cancers, suggesting its potential as a biomarker for cancer diagnosis. This highlights the importance of 5hmdC in understanding the epigenetic changes in cancer (Jin et al., 2011).
Biocatalysis in Nucleotide Synthesis
Hellendahl et al. (2019) evaluated human deoxycytidine kinase as a biocatalyst for synthesizing nucleotide analogues, including modifications of 5-Hydroxymethyldeoxycytidine monophosphate. This study opens avenues for the enzymatic production of nucleotides and their analogues in pharmaceutical applications (Hellendahl et al., 2019).
Genomic Analysis
Wilson et al. (1986) developed a sensitive method for quantitating 5-methyldeoxycytidine, which could be applied to analyze the genomic content of 5-Hydroxymethyldeoxycytidine monophosphate in various cell types and tissues (Wilson et al., 1986).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUOMFLFUUHUPE-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993019 | |
Record name | 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyldeoxycytidine monophosphate | |
CAS RN |
7226-77-9 | |
Record name | 5-Hydroxymethyldeoxycytidine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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